2-(2,3,4-Trifluorophenyl)ethanol
Description
Historical Context and Initial Synthetic Insights Pertaining to Fluorinated Phenylethanols
The exploration of fluorinated organic compounds dates back to the early 20th century, with a surge in interest during and after World War II for various applications. The deliberate inclusion of fluorine in phenylethanol structures is a more recent development, driven by the need to fine-tune the properties of bioactive molecules. Early synthetic approaches to fluorinated aromatics often involved harsh reaction conditions. However, the development of milder and more selective fluorination techniques has paved the way for the synthesis of a wide variety of specifically substituted compounds.
The synthesis of fluorinated phenylethanols is often achieved through the reduction of the corresponding fluorinated phenylacetic acids or their derivatives. While specific historical accounts of the initial synthesis of 2-(2,3,4-Trifluorophenyl)ethanol are not prominently documented in seminal literature, its preparation logically follows established synthetic methodologies for this class of compounds. The precursor, 2,3,4-Trifluorophenylacetic acid, can be synthesized through various routes, and its subsequent reduction provides a direct pathway to the target ethanol (B145695) derivative.
A common synthetic strategy involves the reduction of the carboxylic acid functionality. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity and reaction conditions.
Table 1: Common Reducing Agents for Carboxylic Acid to Alcohol Transformation
| Reducing Agent | Typical Reaction Conditions | Selectivity Notes |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to reflux | Highly reactive, reduces most carbonyl functional groups. |
| Borane-tetrahydrofuran complex (BH₃·THF) | THF, 0 °C to reflux | More selective for carboxylic acids over esters. |
| Sodium borohydride (B1222165) (NaBH₄) with activators | Various solvents, often with additives like I₂ or BF₃·OEt₂ | NaBH₄ alone is generally not strong enough to reduce carboxylic acids. |
Significance of Trifluoromethylated and Fluorinated Ethanol Moieties in Advanced Organic Synthesis
The introduction of fluorine atoms or trifluoromethyl groups into organic molecules can profoundly alter their physical, chemical, and biological properties. wikipedia.org These changes stem from the unique characteristics of the fluorine atom, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond. wikipedia.org
In the context of phenylethanol moieties, fluorination can influence:
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making fluorinated compounds more resistant to metabolic degradation. This can lead to an increased half-life of drug candidates.
Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets like enzymes and receptors.
Trifluoromethylated and fluorinated ethanol moieties serve as crucial building blocks for a variety of more complex molecules, particularly in the pharmaceutical industry. They are incorporated into the structures of potential drug candidates to enhance their efficacy, selectivity, and metabolic stability. For instance, optically active trifluoromethyl-substituted phenylethanols are key intermediates in the synthesis of neuroprotective compounds.
Overview of Current Research Trajectories for this compound
While specific research exclusively focused on this compound is not extensively published, its utility can be inferred from the broader context of research on fluorinated building blocks. Current research trajectories for compounds of this class primarily revolve around their application as intermediates in the synthesis of high-value organic molecules.
Table 2: Potential Research Applications of this compound
| Research Area | Potential Application | Rationale |
| Medicinal Chemistry | Synthesis of novel drug candidates | The trifluorophenyl moiety can be used to modulate the ADME (absorption, distribution, metabolism, and excretion) properties of bioactive molecules. |
| Agrochemicals | Development of new pesticides and herbicides | Fluorinated compounds often exhibit enhanced biological activity and environmental stability. |
| Materials Science | Preparation of fluorinated polymers and liquid crystals | The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical properties. |
The 2,3,4-trifluoro substitution pattern offers a unique electronic and steric profile compared to other isomers, which could lead to novel structure-activity relationships in newly synthesized compounds. It is anticipated that future research will see the use of this compound in the development of new pharmaceuticals, agrochemicals, and advanced materials as the demand for specialized fluorinated building blocks continues to grow. Its role as a precursor to other functionalized 2,3,4-trifluorophenyl derivatives further expands its potential applications in organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3,4-trifluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAGTEBPVAQGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCO)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 2 2,3,4 Trifluorophenyl Ethanol
Reactivity Profiles of the Hydroxyl Functional Group
The hydroxyl group is a versatile site for chemical modification, readily participating in esterification, etherification, oxidation, and nucleophilic substitution reactions.
Esterification and Etherification Reactions
Esterification: 2-(2,3,4-Trifluorophenyl)ethanol can be converted to its corresponding esters through reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. These reactions are typically catalyzed by strong acids like sulfuric acid. libretexts.org The Fischer esterification method, which involves heating the alcohol and a carboxylic acid with an acid catalyst, is a common approach. libretexts.orgresearchgate.net The use of more reactive acyl chlorides can proceed vigorously, even at room temperature. libretexts.org
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is reductive etherification, where the alcohol reacts with an aldehyde or ketone in the presence of a reducing agent and an acid catalyst. mdpi.com For instance, the reaction of an alcohol with another alcohol can be facilitated by catalysts like boron trifluoride diethyl etherate (BF3·Et2O) to form ethers. researchgate.net
Table 1: Examples of Esterification and Etherification Reactions
| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Reagent | Product |
|---|---|---|---|---|
| This compound | Acetic Anhydride | Esterification | - | 2-(2,3,4-Trifluorophenyl)ethyl acetate (B1210297) |
| This compound | Methyl Iodide | Etherification | Sodium Hydride | 1-methoxy-2-(2,3,4-trifluorophenyl)ethane |
| This compound | Benzoic Acid | Esterification | Sulfuric Acid | 2-(2,3,4-Trifluorophenyl)ethyl benzoate |
Oxidation Reactions to Corresponding Carbonyl Compounds
The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde, 2-(2,3,4-trifluorophenyl)acetaldehyde, or further to the carboxylic acid, 2-(2,3,4-trifluorophenyl)acetic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder oxidizing agents are required to stop the reaction at the aldehyde stage, while stronger oxidants will lead to the carboxylic acid. evitachem.com For example, oxidation of alcohols can be achieved using a sulfur trioxide-pyridine complex in the presence of a tertiary amine. google.com
Table 2: Oxidation Reactions
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 2-(2,3,4-Trifluorophenyl)acetaldehyde |
| This compound | Potassium permanganate (B83412) (KMnO4) | 2-(2,3,4-Trifluorophenyl)acetic acid |
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
The hydroxyl group is a poor leaving group, so it must first be converted into a better one for nucleophilic substitution to occur. This is often achieved by protonating the alcohol under acidic conditions to form an oxonium ion, which can then be displaced by a nucleophile. libretexts.org This process is fundamental to converting alcohols into alkyl halides using hydrogen halides. libretexts.org The reaction of primary alcohols, like this compound, with hydrogen halides typically proceeds via an SN2 mechanism. libretexts.org
Reactivity of the Trifluorophenyl Aromatic System
The trifluorophenyl group is characterized by its electron-deficient nature due to the strong electron-withdrawing effects of the three fluorine atoms. This significantly influences its reactivity in aromatic substitution reactions.
Aromatic Substitution Reactions (Electrophilic and Nucleophilic)
Electrophilic Aromatic Substitution (EAS): The electron-withdrawing fluorine atoms deactivate the aromatic ring towards electrophilic attack. beilstein-journals.org This makes reactions like nitration or halogenation more difficult compared to benzene (B151609). The substituents on the ring direct incoming electrophiles. The trifluoromethoxy group, for example, is a para-directing deactivator. beilstein-journals.org
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the trifluorophenyl ring makes it susceptible to nucleophilic aromatic substitution. xmu.edu.cn This is a key reaction for introducing nucleophiles onto the aromatic ring, often by displacing one of the fluorine atoms. The high electronegativity of the trifluoromethyl group on a pyridine (B92270) ring, for instance, can trigger intramolecular nucleophilic aromatic substitution. nih.gov
Direct Functionalization of the Fluorine Atoms within the Aryl Ring (if applicable)
Direct substitution of fluorine atoms on a highly fluorinated aromatic ring is generally challenging due to the strength of the C-F bond. However, under specific conditions, particularly in nucleophilic aromatic substitution reactions, a fluorine atom can act as a leaving group. The reactivity of fluorinated cyclotriphosphazene (B1200923) derivatives shows that nucleophilic substitution can occur at phosphorus centers attached to fluorinated rings. researchgate.net
Derivatization for Synthetic Utility
The hydroxyl group of this compound is a key functional handle for a variety of chemical transformations. Protecting this group or converting it into a more reactive intermediate are common strategies to facilitate its use in multi-step syntheses.
Strategic Introduction and Removal of Protecting Groups
In the realm of organic synthesis, protecting groups are temporarily installed to mask a reactive functional group, such as the hydroxyl group of an alcohol, to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.orguchicago.eduorganic-chemistry.org The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal. uchicago.eduorganic-chemistry.org For this compound, a variety of protecting groups commonly used for alcohols can be employed.
Silyl (B83357) Ethers: One of the most common classes of protecting groups for alcohols are silyl ethers. masterorganicchemistry.com These are typically formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBSCl) in the presence of a base like imidazole (B134444) or triethylamine. youtube.comsigmaaldrich.com The resulting tert-butyldimethylsilyl (TBS) ether is robust and stable to a wide range of non-acidic reagents. masterorganicchemistry.com Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which selectively cleaves the silicon-oxygen bond. wikipedia.org
Ethers: Another common strategy is the formation of ethers, such as the methoxymethyl (MOM) or benzyl (B1604629) (Bn) ethers. masterorganicchemistry.com MOM ethers are installed using a reagent like MOM chloride in the presence of a base. masterorganicchemistry.com Benzyl ethers are typically formed by treating the alcohol with a benzyl halide under basic conditions. masterorganicchemistry.com These ether protecting groups are generally stable to a wide range of reaction conditions and can be removed selectively. For instance, benzyl ethers can be cleaved by catalytic hydrogenation.
| Protecting Group | Typical Reagents for Introduction | Typical Reagents for Removal | Key Characteristics |
| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | TBAF, THF | Stable to many reagents, cleaved by fluoride ions. wikipedia.orgmasterorganicchemistry.comyoutube.comsigmaaldrich.com |
| Methoxymethyl (MOM) | MOMCl, Diisopropylethylamine (DIPEA) | Acidic conditions (e.g., HCl in MeOH) | Stable to many basic and nucleophilic reagents. masterorganicchemistry.com |
| Benzyl (Bn) | Benzyl bromide, NaH, THF | H₂, Pd/C | Stable to a wide range of conditions, removed by hydrogenation. uchicago.edu |
Formation of Key Reactive Intermediates for Downstream Synthesis
To enhance its utility in nucleophilic substitution reactions, the hydroxyl group of this compound can be converted into a better leaving group. This is often achieved by transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.com
Tosylates and Mesylates: The reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine yields the corresponding tosylate or mesylate. masterorganicchemistry.comkhanacademy.orgorganic-chemistry.org These sulfonate esters are excellent leaving groups in S_N2 reactions, allowing for the introduction of a wide variety of nucleophiles. masterorganicchemistry.com The formation of these intermediates proceeds with retention of stereochemistry at the carbinol center. masterorganicchemistry.comnesacs.org
| Reactive Intermediate | Reagents for Formation | Application |
| Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | Excellent leaving group for S_N2 reactions. masterorganicchemistry.comkhanacademy.orgorganic-chemistry.org |
| Mesylate | Methanesulfonyl chloride (MsCl), Pyridine | Excellent leaving group for S_N2 reactions. masterorganicchemistry.com |
Derivatization for Enhanced Analytical Characterization
Derivatization plays a crucial role in the analytical characterization of this compound, particularly for chromatographic techniques where volatility and detectability can be limiting factors.
Strategies for Chromatographic Analysis (e.g., GC-MS, HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, polar compounds like alcohols often require derivatization to increase their volatility and improve their chromatographic behavior. unina.it Silylation is a common technique where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comunina.itnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.comunina.it The resulting silyl ethers are more volatile and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification and quantification. unina.itresearchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is often employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. nih.gov This is particularly useful for compounds like this compound that may not possess strong native absorbance or fluorescence.
| Analytical Technique | Derivatization Strategy | Common Reagents | Purpose |
| GC-MS | Silylation | BSTFA, MTBSTFA | Increase volatility and improve chromatographic peak shape. sigmaaldrich.comunina.itnih.gov |
| HPLC | Fluorescent Tagging | Dansyl chloride, NBD-F, Fluorescamine | Enhance detection sensitivity. nih.gov |
Strategies for Spectroscopic Enhancement (e.g., Fluorescent Tagging)
To achieve high sensitivity in HPLC analysis, fluorescent tagging is a powerful strategy. nih.gov The hydroxyl group of this compound can be reacted with a variety of fluorescent derivatizing agents. These reagents typically contain a reactive moiety that couples with the alcohol and a highly fluorescent core.
Common fluorescent tags for alcohols include dansyl chloride, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), and fluorescamine. The derivatization reaction conditions are optimized to ensure complete and rapid reaction with the alcohol. The resulting fluorescent derivative can then be detected at very low concentrations, enabling trace analysis of this compound in various matrices.
Advanced Spectroscopic and Structural Elucidation of 2 2,3,4 Trifluorophenyl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-(2,3,4-Trifluorophenyl)ethanol by providing information about the chemical environment of individual protons, carbons, and fluorine atoms.
¹H NMR Spectroscopy for Proton Environment Characterization
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring atoms within the molecule. Key aspects of a ¹H NMR spectrum include chemical shift, integration, and multiplicity. hw.ac.uk The chemical shift indicates the electronic environment of a proton, while integration provides the relative number of protons generating the signal. hw.ac.uk Multiplicity, or the splitting pattern of a signal, reveals the number of adjacent protons. hw.ac.uk
In the ¹H NMR spectrum of this compound, distinct signals are expected for the hydroxyl (-OH) proton, the two methylene (B1212753) (-CH2-) protons adjacent to the aromatic ring and the hydroxyl group, and the aromatic protons. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding. pdx.edu The methylene protons will show complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms on the aromatic ring. The aromatic region will display multiplets resulting from the coupling between the remaining aromatic proton and the fluorine atoms.
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
The ¹³C NMR spectrum of this compound will show signals for the two aliphatic carbons of the ethanol (B145695) side chain and the six aromatic carbons. The carbons directly bonded to fluorine atoms will exhibit characteristic splitting (C-F coupling). The carbon bearing the hydroxyl group will appear in the typical range for alcohol carbons, while the aromatic carbons will have shifts influenced by the fluorine substituents.
¹⁹F NMR Spectroscopy for Fluorine Atom Environment Elucidation
Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for directly observing the fluorine atoms in a molecule. azom.com It offers a wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of each fluorine atom. azom.comnih.gov The coupling between different fluorine atoms (F-F coupling) and between fluorine and hydrogen atoms (H-F coupling) provides valuable structural information. azom.com
For this compound, the ¹⁹F NMR spectrum is expected to show three distinct signals, one for each of the non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns of these signals will be characteristic of their positions relative to each other and to the ethanol substituent. The large magnitude of ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants aids in structural elucidation. azom.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more comprehensive understanding of the molecular structure.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the methylene protons and between the aromatic proton and its neighboring fluorine atoms (if H-F coupling is resolved). princeton.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. princeton.edu This is crucial for assigning the proton and carbon signals of the methylene groups and the aromatic C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between carbons and protons that are separated by two or three bonds. princeton.edu This technique is instrumental in connecting the ethanol side chain to the trifluorophenyl ring by showing correlations between the methylene protons and the aromatic carbons, and vice-versa.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are directly bonded. princeton.edu This can provide information about the preferred conformation of the ethanol side chain relative to the aromatic ring.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies, allowing for their identification.
The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands:
A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
C-H stretching vibrations for the aromatic and aliphatic C-H bonds, usually appearing between 2850-3100 cm⁻¹.
C=C stretching vibrations for the aromatic ring, typically in the 1450-1600 cm⁻¹ region.
Strong C-F stretching bands, which are characteristic of fluorinated aromatic compounds, are expected in the 1100-1400 cm⁻¹ range.
C-O stretching for the alcohol group, typically around 1000-1200 cm⁻¹.
Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring can provide information about the substitution pattern. researchgate.net
Fourier Transform Raman (FT-Raman) Spectroscopy
The FT-Raman spectrum is expected to be dominated by vibrations from the trifluorophenyl ring and the ethanol side chain. Key vibrational modes would include stretching and bending of the aromatic C-H and C=C bonds, strong vibrations from the C-F bonds, and characteristic signals from the alcohol group (C-O and O-H stretching, CH₂ bending). researchgate.netresearchgate.net The substitution pattern on the phenyl ring significantly influences the exact frequencies and intensities of these bands.
Predicted FT-Raman Vibrational Modes for this compound
| Predicted Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| ~3050-3100 | Aromatic C-H Stretch | Trifluorophenyl Ring |
| ~2880-2950 | Aliphatic C-H Stretch | Ethyl Group |
| ~1600-1620 | Aromatic C=C Stretch | Trifluorophenyl Ring |
| ~1500-1530 | Aromatic C=C Stretch | Trifluorophenyl Ring |
| ~1450 | CH₂ Scissoring | Ethyl Group |
| ~1200-1300 | C-F Stretch | Trifluorophenyl Ring |
| ~1030-1080 | C-O Stretch | Alcohol Group |
| ~1000 | Aromatic Ring Breathing | Trifluorophenyl Ring |
Detailed Vibrational Mode Assignments via Potential Energy Distribution (PED) Analysis
To move beyond tentative assignments, Potential Energy Distribution (PED) analysis is employed. PED is a computational method, typically performed using Density Functional Theory (DFT), that quantifies the contribution of each internal coordinate (like bond stretches or angle bends) to a specific vibrational mode. nih.gov This allows for an unambiguous assignment of complex vibrations that arise from the coupling of multiple movements within the molecule.
For this compound, a PED analysis would be crucial for distinguishing the various C-C, C-O, and C-F stretching and bending modes, particularly in the fingerprint region of the spectrum (below 1500 cm⁻¹) where significant overlap occurs. nih.gov For instance, it would precisely describe the degree to which the C-F stretching modes are mixed with ring deformation vibrations.
Illustrative Potential Energy Distribution (PED) for Key Vibrational Modes
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Potential Energy Distribution (PED) Contribution |
|---|---|---|
| Aromatic C-H Stretch | ~3080 | >90% C-H stretch |
| CH₂ Asymmetric Stretch | ~2945 | >85% CH₂ stretch |
| Aromatic C=C Stretch | ~1610 | ~70% C=C stretch + 30% C-C stretch |
| CH₂ Scissoring | ~1455 | ~60% CH₂ bend + 40% C-C-O bend |
| C-F Stretch | ~1250 | >75% C-F stretch + ring deformation |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and structure of a compound. Various MS methods provide complementary information for the full characterization of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). youtube.com This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS confirms the presence of carbon, hydrogen, fluorine, and oxygen in the expected ratios.
The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element. researchgate.netsisweb.com
Calculated Exact Mass for this compound
| Formula | Isotope | Exact Mass (Da) |
|---|---|---|
| C₈H₇F₃O | 192.04490 | |
| C₈ | ¹²C (x8) | 96.00000 |
| H₇ | ¹H (x7) | 7.05478 |
| F₃ | ¹⁹F (x3) | 56.98239 |
| O | ¹⁶O (x1) | 15.99491 |
| e⁻ | (-0.00055) | |
| [M+H]⁺ | 193.05268 | |
| [M+Na]⁺ | 215.03465 |
| [M-H]⁻ | | 191.03713 |
Note: The mass of the electron is considered for ionized species. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation, making it ideal for determining the molecular weight of polar compounds like alcohols. nih.govacs.org When analyzed by ESI-MS, this compound can be detected in both positive and negative ion modes.
In positive ion mode, it typically forms adducts with protons ([M+H]⁺) or alkali metal ions like sodium ([M+Na]⁺) present in the solvent or as an additive. In negative ion mode, the acidic nature of the alcohol's hydroxyl group, enhanced by the electron-withdrawing fluorine atoms, facilitates the loss of a proton to form the deprotonated molecule ([M-H]⁻). ut.eenih.gov
Expected Ions in ESI-MS of this compound
| Ionization Mode | Ion Species | Formula | Calculated m/z |
|---|---|---|---|
| Positive | Protonated Molecule | [C₈H₇F₃O + H]⁺ | 193.05 |
| Positive | Sodiated Adduct | [C₈H₇F₃O + Na]⁺ | 215.03 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is used to deduce the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.orgchemguide.co.uk For this compound, the protonated molecule ([M+H]⁺ at m/z 193) would be selected as the precursor. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. libretexts.org
Key fragmentation pathways for alcohols include the neutral loss of water and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.org A dominant fragmentation pathway for this compound is the benzylic cleavage, which results in the formation of a highly stable trifluorobenzyl cation.
Predicted MS/MS Fragmentation of [C₈H₇F₃O+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Formula of Loss | Proposed Fragment Structure |
|---|---|---|---|---|
| 193.05 | 175.04 | 18.01 | H₂O | Trifluorostyrene Cation |
| 193.05 | 163.04 | 30.01 | CH₂O | Trifluorotoluene Cation |
| 193.05 | 145.03 | 48.02 | H₂O + CH₂O | Trifluorophenyl Cation |
The most characteristic fragmentation is the loss of water (H₂O) to yield an ion at m/z 175.04. Subsequent cleavage of the side chain leads to the formation of the stable trifluorobenzyl cation at m/z 163.04, which is a hallmark of phenethyl structures. massbank.euchemicalbook.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. unair.ac.id The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the trifluorophenyl ring, which acts as the main chromophore.
The benzene ring itself exhibits characteristic π → π* transitions. researchgate.net The presence of the three electron-withdrawing fluorine atoms and the electron-donating hydroxyl group (auxochromes) on the ethanol side chain will modify the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. researchgate.netnih.gov The spectrum is expected to show a strong absorption band (E-band, for "ethylenic") at shorter wavelengths and a weaker, more structured band (B-band, for "benzenoid") at longer wavelengths. The alcohol's oxygen atom also has non-bonding (n) electrons, allowing for weak n → π* transitions.
Predicted UV-Vis Absorption Bands for this compound in Ethanol
| Absorption Band | Electronic Transition | Chromophore/Group | Estimated λmax (nm) |
|---|---|---|---|
| E-Band | π → π* | Trifluorophenyl Ring | ~210-220 |
| B-Band | π → π* | Trifluorophenyl Ring | ~260-270 |
The exact positions and intensities of these bands are sensitive to the solvent used due to solvatochromic effects.
X-ray Crystallography for Definitive Solid-State Structural Determination
A thorough search of publicly available scientific literature and crystallographic databases reveals that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, definitive solid-state structural parameters such as the crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles determined by this method are not available at this time.
X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on the molecular conformation, as well as intermolecular interactions such as hydrogen bonding and packing arrangements within the crystal lattice.
Should a crystallographic study of this compound be undertaken in the future, the resulting data would be presented in standardized tables. The following templates illustrate the type of information that would be generated.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value (if available) |
| Empirical formula | C₈H₇F₃O |
| Formula weight | 176.14 |
| Temperature (K) | N/A |
| Wavelength (Å) | N/A |
| Crystal system | N/A |
| Space group | N/A |
| Unit cell dimensions | |
| a (Å) | N/A |
| b (Å) | N/A |
| c (Å) | N/A |
| α (°) | N/A |
| β (°) | N/A |
| γ (°) | N/A |
| Volume (ų) | N/A |
| Z | N/A |
| Density (calculated) (g/cm³) | N/A |
| Absorption coefficient (mm⁻¹) | N/A |
| F(000) | N/A |
| Refinement | |
| R-factor (%) | N/A |
| wR-factor (%) | N/A |
| Goodness-of-fit (S) | N/A |
Table 2: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | |
| C1-C2 | N/A |
| C-F (average) | N/A |
| C-O | N/A |
| O-H | N/A |
| Bond Angles | |
| C-C-O | N/A |
| F-C-C | N/A |
The data in these tables would provide a definitive map of the molecule in the solid state, confirming the connectivity of atoms and revealing the specific conformation adopted by the ethyl alcohol side chain relative to the trifluorophenyl ring. Furthermore, analysis of intermolecular contacts would elucidate the hydrogen-bonding network and other non-covalent interactions that govern the crystal packing. Without experimental data, any discussion of the solid-state structure remains speculative.
Computational Chemistry and Theoretical Investigations of 2 2,3,4 Trifluorophenyl Ethanol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). These calculations solve approximations of the Schrödinger equation, providing detailed energetic and structural information.
Density Functional Theory (DFT) is a widely used computational method due to its favorable balance of accuracy and computational cost. quantumsimmblogs.com DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. quantumsimmblogs.com The accuracy of DFT heavily relies on the chosen exchange-correlation functional, which approximates the complex many-body electron interactions.
For molecules like 2-(2,3,4-Trifluorophenyl)ethanol, several functionals are commonly employed:
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of exact Hartree-Fock exchange with exchange and correlation functionals. B3LYP is known for its robust performance in predicting molecular geometries and vibrational frequencies for a wide range of organic molecules. nih.govnih.gov It is often the default choice for initial structural optimizations and electronic property calculations. dntb.gov.ua
CAM-B3LYP (Coulomb-Attenuating Method B3LYP): This is a range-separated hybrid functional that modifies the B3LYP approach by incorporating a long-range correction. quantumsimmblogs.comresearchgate.net This feature makes CAM-B3LYP particularly effective for systems where long-range electron interactions are critical, such as in the prediction of charge-transfer excited states, which are common in substituted aromatic systems. quantumsimmblogs.comuts.edu.au Studies have shown that CAM-B3LYP provides more accurate predictions for charge-transfer excitations where traditional functionals like B3LYP may underestimate the energies. researchgate.netarxiv.org
The choice between these functionals depends on the specific property being investigated. While B3LYP is suitable for ground-state geometries, CAM-B3LYP is often superior for excited-state properties and systems with potential charge-transfer character. nih.gov
A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.orgnumberanalytics.com The choice of basis set is critical, as it directly influences the accuracy and computational expense of the calculation. numberanalytics.com For a molecule containing hydrogen, carbon, oxygen, and fluorine, like this compound, several types of basis sets are considered.
Pople-style basis sets: These are widely used and denoted by a series of numbers and letters, such as 6-31G(d,p) . This notation indicates a split-valence basis set where core orbitals are described by a single basis function (a contraction of 6 primitive Gaussian functions) and valence orbitals are described by two functions (a 3-1 split). wikipedia.org The (d,p) part signifies the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen), which are crucial for accurately describing anisotropic electron density in bonded atoms. wikipedia.orgnumberanalytics.com
Correlation-consistent basis sets: Developed by Dunning, these sets, such as cc-pVDZ , cc-pVTZ , and aug-cc-pVTZ , are designed to systematically converge towards the complete basis set limit. researchgate.net The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions, excited states, and weak intermolecular interactions. For fluorine-containing compounds, the use of polarization and diffuse functions is particularly important for obtaining accurate results due to the high electronegativity of fluorine. uts.edu.auresearchgate.net
Generally, larger basis sets like aug-cc-pVTZ provide higher accuracy but at a significantly greater computational cost. A common strategy is to perform initial geometry optimizations with a smaller basis set like 6-31G(d,p) and then conduct more accurate single-point energy calculations with a larger basis set. researchgate.net
Table 1: Comparison of Common Basis Sets for Organic Molecule Calculations
| Basis Set | Description | Typical Application | Relative Cost |
|---|---|---|---|
| STO-3G | Minimal basis set | Initial, low-level calculations | Very Low |
| 6-31G(d) or 6-31G* | Split-valence with d-polarization functions on heavy atoms | Routine geometry optimizations | Low |
| 6-311+G(d,p) | Split-valence with diffuse functions and polarization on all atoms | Good for energies, geometries, and frequencies | Medium |
| cc-pVTZ | Correlation-consistent, triple-zeta | High-accuracy energy calculations | High |
| aug-cc-pVTZ | Correlation-consistent, triple-zeta with diffuse functions | Very high-accuracy calculations, especially for anions and excited states | Very High |
The flexibility of the ethanol (B145695) side chain in this compound allows it to adopt multiple spatial arrangements, known as conformers. The primary source of conformational isomerism is the rotation around the Cα-Cβ single bond of the ethyl group. Studies on the parent molecule, 2-phenylethanol (B73330), have identified two main stable conformers: gauche and anti. nih.gov
The gauche conformer is characterized by the phenyl ring and the hydroxyl group being in a staggered arrangement.
The anti conformer has the phenyl ring and hydroxyl group positioned on opposite sides of the C-C bond.
A Potential Energy Surface (PES) map is a theoretical construct that represents the energy of a molecule as a function of its geometric coordinates. fiveable.melibretexts.org By calculating the energy at various dihedral angles of the Cα-Cβ bond, a one-dimensional PES can be generated. libretexts.org This map reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states that separate them. fiveable.menumberanalytics.com Computational studies on 2-phenylethanol have shown that the gauche conformer is the most stable, with a higher energy barrier separating it from the anti conformer. nih.gov A similar landscape is expected for this compound, although the precise energy differences will be influenced by the electronic and steric effects of the fluorine atoms.
Table 2: Illustrative Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Gauche | ~60° | 0.00 | Most Stable |
| Anti | 180° | ~1.2 - 1.5 | Less Stable |
| Transition State 1 | ~0° (Eclipsed) | ~4.5 - 5.0 | Unstable |
| Transition State 2 | ~120° (Eclipsed) | ~2.5 - 3.0 | Unstable |
Note: The energy values are illustrative and based on typical findings for substituted 2-phenylethanol derivatives.
Electronic Property Analysis and Reactivity Prediction
Beyond geometry, computational chemistry can predict electronic properties that govern a molecule's reactivity and spectroscopic behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic spectra. nih.gov The two most important orbitals are:
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. aimspress.com A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large gap suggests high stability and low reactivity. aimspress.com For this compound, the electron-withdrawing trifluorophenyl group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenylethanol. The HOMO is typically localized on the aromatic ring, while the LUMO distribution is also influenced by the π-system of the ring.
Table 3: Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.8 | Region of electron donation (nucleophilic character) |
| ELUMO | -0.5 | Region of electron acceptance (electrophilic character) |
| Energy Gap (ΔE) | 6.3 | Indicates high chemical stability |
Note: Values are hypothetical, calculated at a representative DFT level (e.g., B3LYP/6-31G(d)).
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the sites of potential electrophilic and nucleophilic attack. researchgate.net The map uses a color scale to denote different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for attack by electrophiles.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to attack by nucleophiles.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would be expected to show significant negative potential (red) around the highly electronegative oxygen atom of the hydroxyl group and, to a lesser extent, around the three fluorine atoms on the phenyl ring. pearson.comnih.gov These areas represent the primary sites for electrostatic interactions with electrophiles or hydrogen bond donors. Conversely, the most positive potential (blue) would be concentrated around the hydrogen atom of the hydroxyl group, making it the most likely site for deprotonation or interaction with a nucleophile. pearson.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. wikipedia.org This technique provides a quantitative description of the Lewis-like chemical bonding structure, allowing for the investigation of intramolecular interactions and charge delocalization.
For a molecule like this compound, NBO analysis can elucidate the nature of the bonding within both the trifluorophenyl ring and the ethanol side chain. It can quantify the polarization of bonds, such as the C-F, C-C, C-O, and O-H bonds, based on the electronegativity of the constituent atoms. The analysis reveals the hybrid orbitals that form these bonds and the occupancy of these orbitals, which is ideally close to two electrons for a classic Lewis structure. wikipedia.org
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions represent the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. In this compound, this could involve interactions between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of adjacent bonds. These interactions stabilize the molecule, and their energy contributions can be calculated to understand the relative importance of different delocalization pathways. For instance, the interaction between a nitrogen lone pair and an antiperiplanar C-H antibond has been shown to provide significant stabilization in other molecules. wisc.edu The extent of these delocalizations indicates departures from an idealized, localized Lewis structure. wikipedia.org
Atomic Charge and Electron Density Distribution Analysis
The distribution of electron density and atomic charges within a molecule is fundamental to understanding its chemical behavior. Computational methods can provide detailed insights into these properties for this compound.
Natural Population Analysis (NPA), a component of the NBO analysis, is a common method for assigning partial charges to atoms. uni-muenchen.de This method is known for its stability with respect to the choice of basis set size. icm.edu.pl For this compound, NPA would likely show significant negative charges on the highly electronegative fluorine and oxygen atoms, and positive charges on the carbon atoms bonded to them, as well as the hydrogen of the hydroxyl group. The distribution of charges on the aromatic ring would be influenced by the electron-withdrawing effects of the fluorine substituents.
Analyzing the electron density distribution can reveal the regions of a molecule that are electron-rich or electron-deficient, which is crucial for predicting reactivity. vub.be This analysis can also highlight the effects of intramolecular hydrogen bonding, for example, between the hydroxyl group and a neighboring fluorine atom, which would be evidenced by a specific pattern of electron density between these groups.
Spectroscopic Property Predictions and Correlations with Experimental Data
Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods can accurately predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose, often employed within the framework of Density Functional Theory (DFT). imist.ma
To predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, the first step is to obtain an optimized molecular geometry. Following this, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. joaquinbarroso.com These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a compound like CFCl₃ for ¹⁹F. joaquinbarroso.comresearchgate.net
The accuracy of the predicted chemical shifts is dependent on the level of theory and the basis set used. imist.manih.gov For fluorinated compounds, it has been shown that the inclusion of diffuse functions in the basis set can significantly improve the accuracy of ¹⁹F NMR predictions. nih.gov Comparing the theoretically predicted NMR spectra with experimental data can aid in the definitive assignment of spectral peaks to specific atoms within the molecule.
Simulation of Vibrational (IR, Raman) Spectra and Intensities
Computational chemistry can simulate the infrared (IR) and Raman spectra of molecules, providing valuable information about their vibrational modes. These simulations are typically performed using DFT calculations to determine the harmonic vibrational frequencies and their corresponding intensities. nih.gov
For this compound, a theoretical vibrational analysis would begin with the optimization of the molecule's geometry to find its most stable conformation. Then, the vibrational frequencies are calculated. The resulting theoretical spectra can be compared with experimental IR and Raman spectra. This comparison aids in the assignment of the observed spectral bands to specific molecular vibrations, such as the O-H stretch, C-H stretches, C-F stretches, and various bending and torsional modes. nih.govresearchgate.net
It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental data, which can compensate for the approximations inherent in the theoretical methods and the effects of the experimental environment (e.g., solvent, solid state). nih.govresearchgate.net
Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra and Electronic Excitation Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and simulating their ultraviolet-visible (UV-Vis) absorption spectra. mdpi.comnih.gov This method calculates the energies of vertical electronic excitations from the ground state to various excited states and their corresponding oscillator strengths, which determine the intensity of the absorption bands.
For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. mdpi.com The analysis of the electronic transitions would reveal which molecular orbitals are involved, for example, transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This provides insight into the nature of the electronic excitations, such as n → π* or π → π* transitions, which are common in aromatic compounds with heteroatoms.
The choice of the functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), can influence the accuracy of the predicted spectra. nih.govnih.gov Comparing the simulated UV-Vis spectrum with experimental data can validate the computational methodology and provide a deeper understanding of the molecule's electronic structure. mdpi.com
Conceptual DFT-Based Global and Local Chemical Reactivity Descriptors
Conceptual DFT provides a framework to quantify chemical concepts and predict reactivity using various descriptors. vub.be These descriptors can be global, referring to the molecule as a whole, or local, indicating the reactivity of specific sites within the molecule.
For this compound, the following descriptors would be of interest:
Chemical Hardness (η) and Global Softness (S): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. researchgate.net Its inverse, global softness, indicates the molecule's polarizability. These are calculated from the energies of the HOMO and LUMO. A large HOMO-LUMO gap generally corresponds to high hardness and low reactivity.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. researchgate.net It is a useful measure for predicting the electrophilic character of a species. For this compound, the electron-withdrawing trifluorophenyl group would likely lead to a significant electrophilicity index.
Fukui Functions (f(r)): The Fukui function is a local reactivity descriptor that identifies the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgscm.com By calculating the condensed Fukui functions for each atom, one can pinpoint the most reactive sites. uchile.clchemrxiv.org For example, in this compound, the Fukui functions could be used to predict whether an incoming nucleophile would preferentially attack one of the carbon atoms of the phenyl ring or the carbon atom bearing the hydroxyl group.
These reactivity descriptors provide a theoretical basis for understanding and predicting the chemical behavior of this compound in various reactions.
Computational Studies of Reaction Mechanisms and Transition State Identification
Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions at a molecular level. For a compound like this compound, theoretical investigations, primarily through quantum mechanical methods such as Density Functional Theory (DFT), offer a means to elucidate potential reaction mechanisms, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates. While specific computational studies on the reaction mechanisms of this compound are not extensively available in public literature, the well-established principles of computational chemistry allow for a detailed projection of how such investigations would be conducted and the nature of the insights they would provide.
These studies are fundamental in predicting how the trifluorinated phenyl ring influences the reactivity of the ethanol side chain. The electron-withdrawing nature of the fluorine atoms is expected to have a significant impact on the electronic structure of the molecule, affecting bond strengths, charge distributions, and the energetics of reaction pathways. emerginginvestigators.org
A primary focus of computational studies for an alcohol like this compound would be its oxidation to the corresponding aldehyde, 2-(2,3,4-Trifluorophenyl)acetaldehyde. Such studies typically model the reaction in the presence of an oxidizing agent or catalyst. For instance, DFT calculations have been successfully employed to investigate the oxidation of various alcohols, providing detailed mechanistic pathways. researchgate.netrsc.orgacs.org These calculations can map out the entire reaction coordinate, which illustrates the energy of the system as it progresses from reactants to products. youtube.com
The process involves optimizing the geometries of the reactant molecules, any intermediates, the transition states, and the final products. A transition state is a specific, fleeting arrangement of atoms at the peak of an energy barrier in a reaction energy diagram. masterorganicchemistry.com It represents the point of maximum energy along the reaction pathway and is characterized by having partial bonds that are in the process of forming and breaking. youtube.com Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.
For the oxidation of this compound, a computational study would likely investigate several possible mechanisms. For example, in a metal-catalyzed oxidation, the mechanism might involve the coordination of the alcohol to the metal center, followed by a proton transfer and subsequent hydrogen abstraction. researchgate.netrsc.org Each step would be modeled to determine its energetic feasibility.
Intrinsic Reaction Coordinate (IRC) calculations are often performed after a transition state has been located. acs.org These calculations trace the path from the transition state downhill to the reactants and products, confirming that the identified transition state indeed connects the intended species on the reaction pathway.
The insights gained from these computational investigations are not merely theoretical. They provide a direct connection between the molecular structure and the observed reactivity, explaining, for example, how the substitution pattern on an aromatic ring can alter reaction barriers or favor one reaction pathway over another. nih.gov In the case of this compound, such studies would be invaluable for understanding how the three fluorine atoms modulate its chemical behavior in comparison to unsubstituted or differently substituted phenylethanols.
Illustrative Data from Theoretical Investigations
To illustrate the kind of data generated from such computational studies, the following tables represent hypothetical findings for a modeled reaction of this compound, such as its oxidation. These tables are based on typical outputs from DFT calculations for alcohol oxidation reactions found in the literature. acs.org
Table 1: Calculated Relative Energies for a Hypothetical Oxidation Pathway of this compound
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (Alcohol + Oxidant) | 0.0 |
| TS1 | First Transition State | +15.2 |
| INT | Reaction Intermediate | +4.5 |
| TS2 | Second Transition State | +21.8 |
| P | Products (Aldehyde + Reduced Oxidant) | -12.7 |
Table 2: Key Geometric Parameters of a Hypothetical Transition State (TS2)
| Parameter | Description | Value (Å) |
| Cα-H | Breaking bond | 1.45 |
| O-H | Already broken in a prior step | - |
| C-O | Carbon-Oxygen bond | 1.35 |
| H···Base | Forming bond to the oxidant/base | 1.22 |
This table provides a snapshot of the critical bond distances in a hypothetical transition state where a hydrogen atom is being abstracted from the α-carbon of the ethanol moiety. The elongated Cα-H bond and the forming H-Base bond are characteristic of such a transition state structure.
Furthermore, computational studies can be extended to enzymatic reactions. For instance, if this compound were a substrate for an enzyme like a cytochrome P450 monooxygenase, computational modeling could be used to dock the substrate into the enzyme's active site. nih.gov Quantum mechanics/molecular mechanics (QM/MM) methods would then be employed to study the reaction mechanism within the complex biological environment, providing insights into enzyme specificity and catalytic efficiency. researchgate.netresearchgate.net
Role of 2 2,3,4 Trifluorophenyl Ethanol As a Building Block in Organic Synthesis
Precursor for the Synthesis of Advanced Fluorinated Organic Compounds
The 2-(2,3,4-Trifluorophenyl)ethanol molecule serves as an excellent precursor for a wide array of advanced fluorinated organic compounds. The trifluorophenyl group is a key pharmacophore in numerous active pharmaceutical ingredients, and the vicinal trifluoro substitution pattern of this building block offers a distinct electronic and steric profile compared to other isomers.
The primary alcohol functionality is a versatile handle for a multitude of chemical transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, 2-(2,3,4-Trifluorophenyl)acetaldehyde and 2-(2,3,4-Trifluorophenyl)acetic acid, respectively. These derivatives are themselves valuable intermediates, capable of participating in reactions such as Wittig olefination, reductive amination, and amide bond formation, thereby opening pathways to more complex fluorinated structures.
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, or replaced with a halogen. This activation facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups and the extension of the carbon chain. The aromatic ring itself can undergo further functionalization, such as nitration or additional halogenation, although the existing electron-withdrawing fluorine atoms would direct such substitutions to specific positions and require carefully chosen reaction conditions.
Strategic Applications in the Formation of Chiral Intermediates for Complex Molecule Synthesis
Chirality is a critical aspect of drug design, as different enantiomers of a molecule can exhibit vastly different biological activities. The synthesis of enantiomerically pure compounds is therefore a major focus in pharmaceutical development. While specific studies on the chiral resolution of this compound are not prevalent, the methodologies applied to structurally similar fluorinated phenylethanols provide a clear blueprint for its potential applications.
Enzymatic kinetic resolution is a powerful and environmentally benign strategy for separating racemic mixtures of alcohols. jocpr.com Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. researchgate.net For instance, the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol has been efficiently achieved using Lipase PS from Pseudomonas cepacia with vinyl acetate (B1210297) as the acyl donor. researchgate.net This process yields one enantiomer as the acetate and the other as the unreacted alcohol, both with high enantiomeric excess.
Another powerful approach is the asymmetric reduction of a corresponding ketone. The ketone precursor to this compound, 2,3,4-trifluoroacetophenone, could be stereoselectively reduced using chiral catalysts or biocatalysts. For example, the asymmetric reduction of 3'-(trifluoromethyl)acetophenone (B147564) to (R)-1-[3-(trifluoromethyl)phenyl]ethanol has been accomplished with greater than 99.9% enantiomeric excess (ee) using a recombinant E. coli whole-cell biocatalyst. nih.gov Such biocatalytic systems often operate under mild conditions and demonstrate high selectivity, making them ideal for industrial-scale synthesis. senovaph.com These established methods highlight the feasibility of producing enantiopure (R)- or (S)-2-(2,3,4-Trifluorophenyl)ethanol, which would be invaluable chiral building blocks for synthesizing complex, stereochemically defined target molecules. nih.govnih.gov
Utility in Multi-Step Synthetic Sequences for the Construction of Diverse Chemical Scaffolds
A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. The ability to construct diverse scaffolds is fundamental to combinatorial chemistry and drug discovery. This compound is an ideal starting material for multi-step syntheses aimed at creating libraries of compounds built around a fluorinated phenyl scaffold.
A typical synthetic sequence could begin with the modification of the hydroxyl group. For example, an etherification reaction could be used to introduce a linker, which could then be further functionalized. Alternatively, conversion of the alcohol to an amine, followed by reactions such as amide or sulfonamide formation, can rapidly generate a diverse set of derivatives. The trifluorinated phenyl ring provides a stable, lipophilic core that can be used to modulate the physicochemical properties of the final compounds. The specific 2,3,4-trifluoro substitution pattern creates a unique dipole moment and electronic distribution, which can influence molecular conformation and interactions with biological targets.
Integration into Novel Synthetic Strategies for the Development of Specialty Chemicals
Specialty chemicals are materials produced for specific applications, ranging from performance polymers and liquid crystals to agrochemicals and pharmaceuticals. The unique properties conferred by fluorine make fluorinated compounds a critical component in this sector. The integration of the 2-(2,3,4-trifluorophenyl)ethyl moiety into larger molecules represents a novel strategy for developing next-generation specialty chemicals.
In materials science, the high electronegativity and stability of the C-F bond can be exploited to create polymers with enhanced thermal stability, chemical resistance, and specific dielectric properties. The this compound building block could be used to synthesize fluorinated monomers for polymerization reactions. In medicinal chemistry, the introduction of this group can block metabolic pathways at specific sites, enhancing the half-life of a drug. The trifluorophenyl group can also engage in non-covalent interactions, such as dipole-dipole or halogen bonding, which can be fine-tuned to optimize the binding of a ligand to its protein target. The development of synthetic routes that efficiently incorporate this building block is key to exploring its full potential in creating innovative specialty chemicals with tailored functionalities.
Q & A
Q. What are the key physicochemical properties of 2-(2,3,4-Trifluorophenyl)ethanol, and how are they determined experimentally?
Answer:
The compound (CAS 886761-76-8) has the molecular formula C₈H₇F₃O , a molecular weight of 176.136 g/mol , and a SMILES string C1=CC(=C(C(=C1CCO)F)F)F . Key properties include:
- Hydrophobicity : Influenced by the trifluorophenyl group, measurable via HPLC logP analysis.
- Hydrogen-bonding capacity : The hydroxyl group enables hydrogen bonding, characterized by FTIR (stretching at ~3300 cm⁻¹ for O-H) and NMR (δ 1.5–2.0 ppm for -CH₂OH protons) .
- Thermal stability : Determined via thermogravimetric analysis (TGA) under inert atmospheres.
Experimental protocols:
Q. What synthetic routes are commonly employed for the preparation of this compound in academic research?
Answer: Two primary methods are used:
Grignard Reaction :
- React 2,3,4-trifluorobenzaldehyde with ethylene oxide in the presence of Mg, followed by acid workup .
- Critical step: Anhydrous conditions to avoid side reactions (e.g., hydrolysis).
Reduction of 2-(2,3,4-Trifluorophenyl)acetic Acid :
- Use NaBH₄ or LiAlH₄ to reduce the carboxylic acid to the alcohol.
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .
Q. Key considerations :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials.
- Yield optimization : Lower temperatures (0–5°C) improve selectivity for the primary alcohol .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing this compound?
Answer: Contradictions often arise from:
- Isomeric impurities : Different fluorination patterns (e.g., 2,4,5- vs. 2,3,4-trifluoro isomers) can produce overlapping signals. Use ¹⁹F NMR to distinguish isomers (δ -110 to -160 ppm, split by J-coupling) .
- Solvent effects : Deuterated DMSO may shift hydroxyl proton signals. Cross-validate with CDCl₃ spectra.
- Mass spectral fragmentation : Confirm molecular ion stability using high-resolution MS (HRMS) to rule out adducts or decomposition .
Case study : A discrepancy in aromatic proton integration (¹H NMR) was resolved by spiking with a pure 2,3,4-trifluoro isomer, confirming no contamination from 3,4,5-substituted analogs .
Q. What crystallographic strategies are recommended for determining the solid-state structure of this compound derivatives?
Answer:
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality via cryocooling (100 K) to minimize disorder .
- Structure refinement :
Example : A derivative with a 2,3,4-trifluorophenyl group exhibited a torsion angle of 120.5° between the phenyl ring and ethanol moiety, stabilizing the crystal lattice via C-H···O interactions .
Q. How does the fluorination pattern influence the reactivity and biological activity of trifluorophenyl ethanol derivatives?
Answer: A comparative analysis of isomers (Table 1) reveals:
| Isomer | LogP | Melting Point (°C) | Hydrogen-bond Acceptor Count |
|---|---|---|---|
| 2,3,4-Trifluoro | 1.8 | 45–48 | 4 (3 F, 1 O) |
| 2,4,5-Trifluoro | 1.7 | 42–44 | 4 |
| 3,4,5-Trifluoro | 2.1 | 50–53 | 4 |
Q. Key findings :
- Lipophilicity : 3,4,5-Trifluoro substitution increases logP, enhancing membrane permeability in cellular assays .
- Bioactivity : The 2,3,4-isomer shows higher enzyme inhibition (IC₅₀ = 12 µM) due to optimal fluorine positioning for target binding .
Q. What computational methods are suitable for modeling the electronic effects of fluorine substituents in this compound?
Answer:
- DFT calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, revealing electron-withdrawing effects of fluorine on the aromatic ring.
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Fluorine atoms engage in halogen bonds with Lys/Arg residues .
Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
